molecular formula C12H13BrN4O2S2 B2936457 1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097910-53-5

1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2936457
CAS No.: 2097910-53-5
M. Wt: 389.29
InChI Key: PUSMIYMFDHUWGO-UHFFFAOYSA-N
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Description

1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a useful research compound. Its molecular formula is C12H13BrN4O2S2 and its molecular weight is 389.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The research in the field of chemistry, particularly focusing on the synthesis and biological activities of compounds containing the piperazine moiety, has been extensive. For instance, the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine demonstrates the compound's relevance in producing inhibitors with potential antibacterial and antifungal properties (Xia, 2015). Similarly, studies on new pyridine derivatives, including those with piperazine and thiadiazole groups, have shown considerable antibacterial activity, emphasizing the compound's utility in developing antimicrobial agents (Patel & Agravat, 2009).

Antimicrobial and Antifungal Properties

A series of piperazine-1,3,4-thiadiazole compounds have been synthesized, displaying significant activities against various bacterial strains such as Vibrio cholera and Bacillus subtilis. This suggests the potential of 1-(2-Bromobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine derivatives in antimicrobial applications (Kumar, Amperayani, & Parimi, 2021).

Pharmacological Activities

The compound's structural framework is conducive to pharmacological enhancements. For example, derivatives of 1,2,5-thiadiazol-3-yl-piperazine related to known receptor agonists and antagonists highlight its potential in drug discovery for treating neurological disorders (Sabb et al., 2001). Moreover, compounds with the 1,3,4-thiadiazole and piperazine structure have been investigated for their antimycobacterial properties against strains like Mycobacterium H37Rv, indicating potential therapeutic applications in tuberculosis treatment (Patel & Rohit, 2021).

Structural and Molecular Analysis

Structural characterization and molecular analyses of derivatives, including crystal structure studies, Hirshfeld surface analysis, and DFT calculations, provide insights into the compounds' reactive sites, offering a basis for the design of molecules with desired pharmacological properties (Kumara et al., 2017).

Properties

IUPAC Name

3-[4-(2-bromophenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2S2/c13-10-3-1-2-4-11(10)21(18,19)17-7-5-16(6-8-17)12-9-14-20-15-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSMIYMFDHUWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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